molecular formula C11H9Cl2NO3 B1670472 Dichlozoline CAS No. 24201-58-9

Dichlozoline

Cat. No. B1670472
CAS RN: 24201-58-9
M. Wt: 274.1 g/mol
InChI Key: JDZSMXLTQNHBRF-UHFFFAOYSA-N
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Description

Dichlozoline is a chemical compound with the molecular formula C11H9Cl2NO3 . It is also known by other names such as 3-(3,5-Dichlorophenyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione .


Molecular Structure Analysis

The molecular structure of Dichlozoline consists of 11 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be found in chemical databases .


Physical And Chemical Properties Analysis

Dichlozoline has a density of 1.4±0.1 g/cm3, a boiling point of 359.8±52.0 °C at 760 mmHg, and a flash point of 171.4±30.7 °C . It also has certain chemical properties such as a molar refractivity of 62.8±0.3 cm3 and a polar surface area of 47 Å2 .

Safety And Hazards

The safety data sheet for Dichlozoline provides important information about its potential hazards . It’s crucial to handle Dichlozoline with care, using appropriate personal protective equipment, and to follow all safety guidelines when working with this chemical .

properties

IUPAC Name

3-(3,5-dichlorophenyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3/c1-11(2)9(15)14(10(16)17-11)8-4-6(12)3-7(13)5-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZSMXLTQNHBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041369
Record name 2,4-Oxazolidinedione, 3-(3,4-dichlorophenyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlozoline

CAS RN

24201-58-9
Record name Dichlozoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24201-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlozoline [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024201589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Oxazolidinedione, 3-(3,4-dichlorophenyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Oxazolidinedione, 3-(3,5-dichlorophenyl)-5,5-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLOZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X239025ISS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207
Citations
DE Pack, H Lee, L Bouco, S Sumida… - Journal of the …, 1973 - academic.oup.com
Dichlozoline residues are extracted from field-treated grapes and the must, juice, or wine derived from them with hexane and analyzed by gas-liquid chromatography, using electron …
Number of citations: 3 academic.oup.com
E Lemperle, E Kerner - Fresenius' Zeitschrift für analytische Chemie, 1971 - Springer
A quantitative gas-chromatographic method for the determination of the fungicide SCLEX [3-(3,5-dichlorophenyl)-5,5-dimethyloxazolidinedione-2,4] on grapes, in must and wine is …
Number of citations: 0 link.springer.com
P Leroux, R Fritz, M Gredt - Phytopathologische Zeitschrift, 1977 - search.ebscohost.com
English The new fungicides: dichlozoline, vinchlozoline, glycophene or 26019 RP are very effective against spore germination and mycelial growth of Botrytis cinerea Pers. Moreover …
Number of citations: 72 search.ebscohost.com
BT Hawthorne, WR Jarvis - New Zealand Journal of Agricultural …, 1973 - Taylor & Francis
… Benomyl, dichlozoline, and thiram at 5 ppm cm:sed at least 60% inhibition of mycelial … , whereas the other fungicides, particularly dichlozoline, were fungistatic. Viability of sclerotia that …
Number of citations: 31 www.tandfonline.com
DJ Beever - New Zealand Journal of Experimental Agriculture, 1973 - Taylor & Francis
… ., but benomyl and dichlozoline were better at inhibiting mycelial growth. Highest yields and the lowest amount of botrytis infection in a field trial were obtained from dichlozoline-sprayed …
Number of citations: 4 www.tandfonline.com
II Borecka, Z Borecki, DF Millikan - The Plant Disease Bulletin, 1973 - books.google.com
… Our observations indicate that benomyl, dichlofluanid, dichlozoline and thiophanate-methyl provide good protection against infection of B. cinerea in strawberry. Not only do these chem…
Number of citations: 0 www.google.com
OC Maloy, R Machtmes - The Plant Disease Reporter, 1974 - books.google.com
… DCNA, benomyl, thiophanate-methyl and dichlozoline effectively controlled onion white rot when dusted into the planting furrow. Only dichlozoline controlled the disease when applied …
Number of citations: 21 www.google.com
II Borecka, Z Borecki, DF Millikan - The Plant Disease Reporter, 1973 - books.google.com
… Our observations indicate that benomyl, dichlofluanid, dichlozoline and thiophanate-methyl provide good protection against infection of B. cinerea in strawberry. Not only do these chem…
Number of citations: 10 www.google.com
P Leroux, R Fritz - Phytopath. Z
Number of citations: 4
T MENAGER - Phytiatrie-Phytopharmacie, 1971
Number of citations: 1

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